molecular formula C26H22N4S B292830 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione

4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione

Cat. No. B292830
M. Wt: 422.5 g/mol
InChI Key: DTGVSGFSADPBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is known for its unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. The compound has been shown to inhibit the expression of inflammatory mediators such as TNF-α and IL-6, and increase the expression of antioxidant enzymes such as SOD and CAT.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione exhibits potent anti-inflammatory and antioxidant activity. The compound has been shown to reduce oxidative stress, inflammation, and tissue damage in various disease models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments is its potent anti-inflammatory and antioxidant activity. However, one of the limitations is the lack of studies on the compound's toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione. Future studies could focus on the compound's potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, studies could focus on the compound's toxicity and pharmacokinetics to determine its safety and efficacy as a drug candidate.

Synthesis Methods

The synthesis of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form 4-(4-methylphenyl)hydrazine. The resulting compound is then reacted with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to form 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione.

Scientific Research Applications

The unique chemical structure of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-2(1H)-pyrimidinethione makes it a promising candidate for drug development. Studies have shown that the compound exhibits potent anti-inflammatory and antioxidant activity, making it a potential therapeutic agent for various diseases.

properties

Molecular Formula

C26H22N4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-(1,3-diphenylpyrazol-4-yl)-6-(4-methylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C26H22N4S/c1-18-12-14-19(15-13-18)23-16-24(28-26(31)27-23)22-17-30(21-10-6-3-7-11-21)29-25(22)20-8-4-2-5-9-20/h2-17,24H,1H3,(H2,27,28,31)

InChI Key

DTGVSGFSADPBJK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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